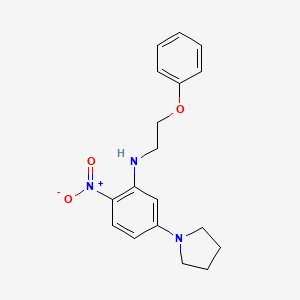![molecular formula C19H14BrNO3S2 B11688664 (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11688664.png)
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(2,4-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated benzodioxole moiety, a dimethylphenyl group, and a thiazolidinone ring, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(2,4-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the brominated benzodioxole and the dimethylphenyl thiazolidinone precursors. The key steps include:
Condensation: The reaction of the brominated benzodioxole with a thiazolidinone derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(2,4-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to other functional groups.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the benzodioxole ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(2,4-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Affecting signal transduction pathways by binding to cellular receptors.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
Benzylamine: An organic compound with a similar benzyl group structure.
Thiazolidinones: A class of compounds with a thiazolidinone ring, similar to the one in the target compound.
Uniqueness
(5Z)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(2,4-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C19H14BrNO3S2 |
|---|---|
分子量 |
448.4 g/mol |
IUPAC名 |
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14BrNO3S2/c1-10-3-4-14(11(2)5-10)21-18(22)17(26-19(21)25)7-12-6-15-16(8-13(12)20)24-9-23-15/h3-8H,9H2,1-2H3/b17-7- |
InChIキー |
JOYPLNWCGORBBI-IDUWFGFVSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3Br)OCO4)/SC2=S)C |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3Br)OCO4)SC2=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B11688590.png)


![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-[4-(dimethylamino)phenyl]-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688605.png)
![ethyl 4-[(4Z)-4-(2-ethoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B11688611.png)
![5-({4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11688619.png)

![Ethyl 2-(4-{[(4Z)-1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B11688637.png)
![5-[4-(2-bromoethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688646.png)
![N'-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl}methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-YL)acetohydrazide](/img/structure/B11688654.png)
![2-[(E)-{[3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl]imino}methyl]-4-nitrophenol](/img/structure/B11688662.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11688670.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B11688673.png)
![2-phenyl-N'-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11688674.png)
